![molecular formula C6H19O3P3Pt B599949 氢化(二甲基膦酸-kP)[氢双(二甲基亚膦酸酯-kP)]铂(II) CAS No. 173416-05-2](/img/structure/B599949.png)

氢化(二甲基膦酸-kP)[氢双(二甲基亚膦酸酯-kP)]铂(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

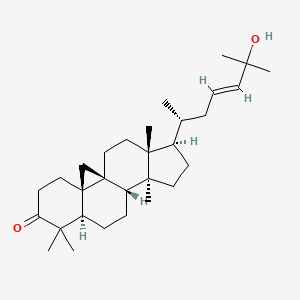

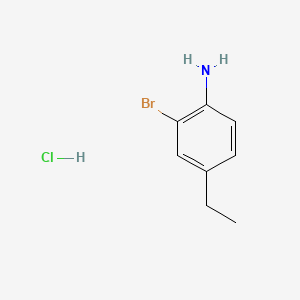

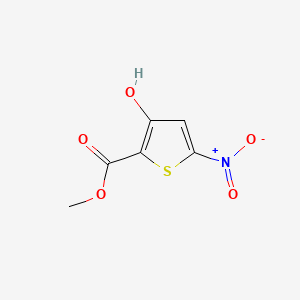

Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), also known as Ghaffar-Parkins Catalyst, is an organometallic compound . It is widely used in complex multi-step organic syntheses . This compound is a mild hydration catalyst that converts hindered and acid/base sensitive nitriles to amides .

Molecular Structure Analysis

The molecular formula of this compound is C6H19O3P3Pt . The InChI representation isInChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4 (2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2 . Chemical Reactions Analysis

This compound is known to be a mild hydration catalyst that converts hindered and acid/base sensitive nitriles to amides . The amide is released from the metal coordination sphere, preventing further hydrolysis to acid .Physical And Chemical Properties Analysis

The molecular weight of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) is 429.23 . It appears as a white to off-white powder .科学研究应用

Catalysis in Organic Synthesis

This platinum compound is widely used as a catalyst in complex multi-step organic syntheses . Its ability to facilitate reactions under mild conditions makes it particularly valuable for creating intricate organic molecules.

Hydration of Nitriles to Amides

The compound acts as a mild hydration catalyst, converting hindered and acid/base sensitive nitriles to amides . This is crucial in pharmaceutical research where amides are a common functional group in drug molecules.

Coordination Chemistry Research

Researchers utilize this compound to study coordination chemistry, exploring the bonding and behavior of ligands attached to a central metal atom, which is platinum in this case .

Development of New Catalytic Processes

The compound’s unique properties are being investigated for developing new catalytic processes that could be more efficient or selective than existing methods .

Material Science Applications

In material science, the compound is explored for its potential use in creating new materials with desirable properties such as conductivity or reactivity .

Environmental Chemistry

The compound’s role in environmental chemistry is being researched, particularly in the detoxification of hazardous substances through catalytic reactions .

Educational Purposes

It serves as an excellent educational tool for teaching advanced concepts in inorganic chemistry, particularly in the field of organometallics .

Pharmaceutical Industry

In the pharmaceutical industry, this compound is being studied for its potential use in the synthesis of complex drug molecules, which could lead to more effective treatments .

作用机制

Target of Action

The primary target of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), also known as the Ghaffar-Parkins catalyst, is nitriles . Nitriles are organic compounds that have a triple bond between a carbon and a nitrogen atom. They play a crucial role in the synthesis of many organic compounds.

Biochemical Pathways

The Ghaffar-Parkins catalyst affects the biochemical pathway of nitrile hydration . This pathway involves the conversion of nitriles to amides, which are more reactive and can participate in further reactions. The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds.

Result of Action

The result of the action of the Ghaffar-Parkins catalyst is the conversion of nitriles to amides . This transformation is particularly useful in organic synthesis, as amides are versatile intermediates that can be further converted into a variety of other compounds.

Action Environment

The efficacy and stability of the Ghaffar-Parkins catalyst can be influenced by various environmental factors. For optimal results, the presence of coordinating anions, especially cyanide and halide, should be avoided . The catalyst’s performance can also vary depending on steric factors, with the turnover frequency (TOF) ranging from 16 to 380 h-1 .

属性

IUPAC Name |

dimethylphosphinite;dimethylphosphinous acid;platinum(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4(2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDWNWOYULJOBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)O.CP(C)[O-].CP(C)[O-].[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19O3P3Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) | |

CAS RN |

173416-05-2 |

Source

|

| Record name | Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) Ghaffar-Parkins catalyst | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)

![3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]](/img/no-structure.png)